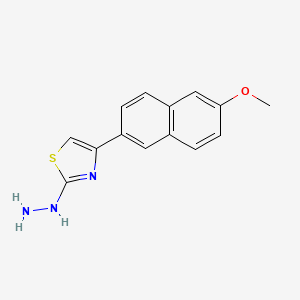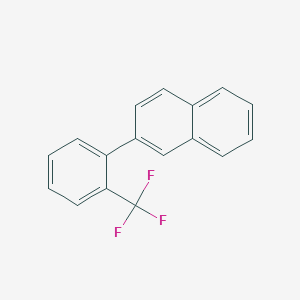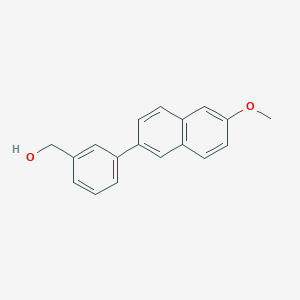
(3-(6-Methoxynaphthalen-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(6-Methoxynaphthalen-2-yl)phenyl)methanol: is an organic compound with the molecular formula C18H16O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-Methoxynaphthalen-2-yl)phenyl)methanol typically involves the reaction of 6-methoxynaphthalene with benzaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where the naphthalene derivative is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Grignard reaction or other catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(6-Methoxynaphthalen-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(6-methoxynaphthalen-2-yl)benzaldehyde.
Reduction: Formation of 3-(6-methoxynaphthalen-2-yl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-(6-Methoxynaphthalen-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including cytotoxicity against cancer cell lines.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(6-Methoxynaphthalen-2-yl)phenyl)methanol is not fully understood. its effects are likely mediated through interactions with cellular proteins and enzymes. The methoxy and hydroxyl groups may facilitate binding to specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(7-Bromo-3-methoxynaphthalen-2-yl)methanol: Similar structure with a bromine atom instead of a hydrogen atom at the 7-position.
(3-(6-Methoxynaphthalen-2-yl)phenyl)methane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
(3-(6-Methoxynaphthalen-2-yl)phenyl)methanol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H16O2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
[3-(6-methoxynaphthalen-2-yl)phenyl]methanol |
InChI |
InChI=1S/C18H16O2/c1-20-18-8-7-16-10-15(5-6-17(16)11-18)14-4-2-3-13(9-14)12-19/h2-11,19H,12H2,1H3 |
InChI Key |
PBKDCHPDHFNOPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


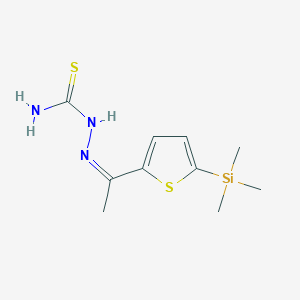

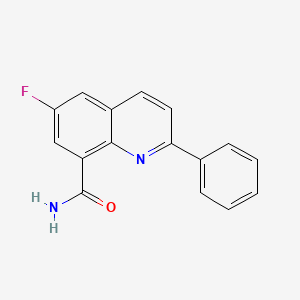
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
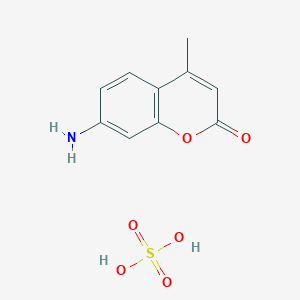

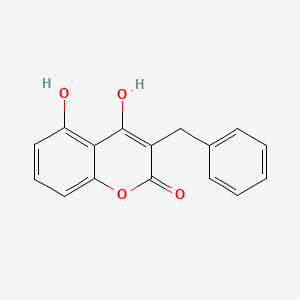

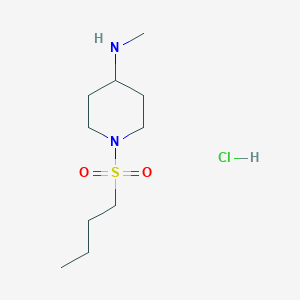
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B11852595.png)

